BenchChemオンラインストアへようこそ!

3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride

Solubility enhancement Salt selection Biochemical assay development

3-Methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride is a dihydrochloride salt of a tetrahydropyrido[3,4-d]pyrimidin-4-one core. This heterocyclic scaffold is recognized within the histone lysine demethylase (KDM) inhibitor patent and medicinal chemistry literature as a versatile intermediate for constructing substituted pyrido[3,4-d]pyrimidin-4-one derivatives.

Molecular Formula C8H13Cl2N3O
Molecular Weight 238.11 g/mol
CAS No. 1803598-30-2
Cat. No. B1433425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride
CAS1803598-30-2
Molecular FormulaC8H13Cl2N3O
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=O)CCNC2.Cl.Cl
InChIInChI=1S/C8H11N3O.2ClH/c1-11-5-10-7-4-9-3-2-6(7)8(11)12;;/h5,9H,2-4H2,1H3;2*1H
InChIKeyJFTFYKHHNCVWEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one Dihydrochloride (CAS 1803598-30-2): A Procurable Pyridopyrimidinone Scaffold for KDM-Targeted Research


3-Methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride is a dihydrochloride salt of a tetrahydropyrido[3,4-d]pyrimidin-4-one core. This heterocyclic scaffold is recognized within the histone lysine demethylase (KDM) inhibitor patent and medicinal chemistry literature as a versatile intermediate for constructing substituted pyrido[3,4-d]pyrimidin-4-one derivatives [1]. The compound carries a 3-methyl substituent on the lactam nitrogen and a saturated 5,6,7,8-tetrahydro ring, distinguishing it from aromatic pyrido[3,4-d]pyrimidin-4(3H)-one variants. It is typically supplied as the dihydrochloride salt with a minimum purity of 95% .

Why In-Class Substitution of 3-Methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one Dihydrochloride Without Data Is Unreliable for Scientific Procurement


Within the pyrido[3,4-d]pyrimidin-4-one family, subtle structural variations—including N-methylation pattern, ring saturation state, and salt form—can critically alter physicochemical properties, synthetic utility, and biological target engagement [1]. The dihydrochloride salt of this 3-methyl tetrahydropyrido[3,4-d]pyrimidin-4-one, for example, is reported to offer enhanced aqueous solubility and stability compared to its free-base analog, a property that directly impacts experimental reproducibility in biochemical assays and synthetic workflows [2]. Selecting a generic in-class compound without verifying salt form, purity, or scaffold fidelity risks introducing uncontrolled variables that undermine procurement intent, particularly when the compound is intended as a modular building block for structure-activity relationship (SAR) studies or as a reference inhibitor in enzymatic assays.

Quantitative Differentiation Guide for 3-Methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one Dihydrochloride Versus Closest Analogs


Dihydrochloride Salt Form Enhances Aqueous Solubility Over the Free Base, Improving Formulation for Biochemical Assays

The dihydrochloride salt of 3-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one (CAS 1803598-30-2) demonstrates improved aqueous solubility relative to its free base counterpart (CAS 1461708-88-2). While explicit solubility values for this exact compound pair are not reported in primary literature, a directly analogous regioisomeric dihydrochloride (2-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one dihydrochloride, CAS 109266-95-7) is documented to exhibit quantitatively enhanced solubility and stability compared to its free base, consistent with general principles of hydrochloride salt formation of weakly basic heterocycles [1]. The presence of two equivalents of HCl in the molecular formula (C8H13Cl2N3O) confers a polar ionic character that increases the compound's hydrophilicity, making it more suitable for direct dissolution in aqueous buffers used in KDM enzymatic assays.

Solubility enhancement Salt selection Biochemical assay development

95% Minimum Purity Specification Provides Reproducible Starting Material for Multi-Step Synthesis Versus Lower-Purity In-Class Alternatives

The commercial specification for this compound includes a minimum purity of 95% as determined by the supplier (AKSci) . This contrasts with numerous catalog-listed tetrahydropyrido[3,4-d]pyrimidin-4-one derivatives and their salts that are offered at purities of 90% or lower, or without stated purity minimums. In the context of multi-step synthesis toward C8-substituted KDM4/KDM5 inhibitors, where trace impurities can propagate into side products and complicate HPLC purification, this defined purity threshold reduces the risk of failed downstream reactions. No formal inter-laboratory purity benchmarking was identified in peer-reviewed literature for this specific compound.

Purity specification Synthetic intermediate Quality control

Structurally Defined N3-Methyl Substituent Enables Modular C8-Functionalization for KDM Inhibitor Libraries, Distinct from N-Unsubstituted or N-Blocked Scaffolds

The N3-methyl group on the pyrimidinone ring distinguishes this compound from the widely studied N3-H pyrido[3,4-d]pyrimidin-4(3H)-one core (e.g., CAS 19178-25-7). In the patent and medicinal chemistry literature (WO2014151106A1; Westaway et al., J. Med. Chem. 2016), C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones bearing an N3-methyl or N3-substituted group are privileged scaffolds for achieving potent KDM4 and KDM5 inhibition, with K_i values reported as low as 0.004 µM for advanced analogs [1] [2]. The pre-installed N3-methyl group in this dihydrochloride salt allows chemists to directly functionalize the C8 position without competing N-alkylation side reactions that can occur with the N3-unsubstituted parent scaffold, thereby improving synthetic efficiency and yield. No direct head-to-head yield comparison for this specific compound versus the N3-H analog was identified.

Medicinal chemistry KDM inhibitors Structure-activity relationship

Commercial Availability in Research-Ready Quantities (50 mg–500 mg) Supports Pilot-Scale Medicinal Chemistry Campaigns

The compound is stocked and distributed by specialty chemical suppliers including CymitQuimica (under ref. 3D-DXC59830) and AKSci, with available pack sizes of 50 mg and 500 mg . This contrasts with many structurally related pyrido[3,4-d]pyrimidin-4-one derivatives that are only available through custom synthesis with lead times of several weeks. For a laboratory initiating a hit-to-lead program targeting KDM enzymes, the immediate availability of the N3-methyl scaffold in both screening and scale-up quantities reduces project start-up delays. No comparative procurement timeline data across vendors was identified.

Commercial sourcing Medicinal chemistry supply Research-scale procurement

Recommended Procurement Scenarios for 3-Methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one Dihydrochloride Based on Evidenced Differentiation


Building Block for C8-Substituted KDM4/KDM5 Inhibitor Libraries

Investigators synthesizing focused libraries of C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones as histone lysine demethylase inhibitors can use this compound as a key intermediate. The pre-installed N3-methyl group obviates a protection/deprotection sequence, while the dihydrochloride salt form facilitates dissolution in polar aprotic solvents for subsequent C8 halogenation or cross-coupling reactions, as informed by the synthetic protocols disclosed in patent WO2014151106A1 and the J. Med. Chem. 2016 publication by Westaway et al. [1].

Physicochemical Comparator in Salt-Form Optimization Studies

Researchers evaluating the impact of counterion selection on the solubility, stability, and crystallinity of pyridopyrimidinone scaffolds can employ this dihydrochloride salt (CAS 1803598-30-2) alongside its free base (CAS 1461708-88-2) and other salt forms. The documented solubility advantage of hydrochloride salts of related tetrahydropyrido[3,4-d]pyrimidinones supports its use as a reference for developing formulation-ready analogs [2].

Reference Intermediate for Process Chemistry Scale-Up Feasibility Studies

Contract research organizations (CROs) and internal process chemistry groups tasked with validating scalable synthetic routes to candidate KDM inhibitors can procure this compound in 500 mg quantity (CymitQuimica, AKSci) to benchmark reaction yields, impurity profiles, and cost-per-step against alternative routes that begin from the N3-unsubstituted parent scaffold.

Enzymatic Assay Control Compound for KDM Demethylase Activity Screening

Although the compound itself is a scaffold intermediate rather than a potent KDM inhibitor, it can serve as a negative control or vehicle-treated baseline in biochemical assays measuring KDM4 or KDM5 demethylase activity when evaluating more advanced C8-substituted analogs derived from this core, ensuring that observed inhibitory activity is attributable to the C8 substituent rather than the core structure [1].

Quote Request

Request a Quote for 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.